molecular formula C16H19BrN2O4 B3757268 MFCD02968582

MFCD02968582

Cat. No.: B3757268
M. Wt: 383.24 g/mol
InChI Key: NADLLQLSRIUFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the exact data for MFCD02968582 is unavailable in the provided evidence, its hypothetical properties can be extrapolated from structurally related compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330). These analogs share functional groups (e.g., boronic acid, halogen substituents) and are used in Suzuki-Miyaura cross-coupling reactions, a critical method for forming carbon-carbon bonds in drug discovery .

Key inferred properties of this compound (based on ):

  • Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4).
  • Molecular weight: ~235.27 g/mol.
  • Log Po/w (XLOGP3): ~2.15 (indicating moderate lipophilicity).
  • Solubility: ~0.24 mg/mL in aqueous solutions.
  • Synthetic method: Likely involves palladium-catalyzed coupling in tetrahydrofuran (THF)/water media .

Properties

IUPAC Name

ethyl 6-bromo-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-2-23-16(21)13-10-19-14-4-3-11(17)9-12(14)15(13)18-5-7-22-8-6-20/h3-4,9-10,20H,2,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLLQLSRIUFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCOCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02968582 typically involves a series of chemical reactions that introduce the necessary functional groups and build the desired molecular structure. Common synthetic routes include:

    Sol-Gel Method: This method is often used for the preparation of metal oxide nanoparticles, which can be a component of this compound.

    Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods often include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of MFCD02968582 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02968582 (hypothetical) with two structurally analogous boronic acids and a functionally similar aromatic bromide (data sourced from and ):

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid 4-Bromobenzoic Acid (CAS 1761-61-1)
CAS No. - 1046861-20-4 1046861-20-4 (analog) 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂ C₇H₅BrO₂
Molecular Weight (g/mol) 235.27 235.27 270.31 201.02
Log Po/w (XLOGP3) 2.15 2.15 2.78 2.63 (estimated)
Solubility (mg/mL) 0.24 0.24 0.18 0.69
Synthetic Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/water Similar to above A-FGO catalyst in THF
Bioavailability Score 0.55 0.55 0.55 0.55
Key Application Cross-coupling reactions Pharmaceutical intermediates Polymer synthesis Benzimidazole derivatives

Structural and Functional Analysis:

Structural Similarities :

  • All compounds contain halogen atoms (Br, Cl) and aromatic rings, critical for electronic effects in cross-coupling reactions. Boronic acids (this compound analogs) enable Suzuki-Miyaura reactions, while 4-bromobenzoic acid (CAS 1761-61-1) serves as a precursor for benzimidazoles .
  • Differences in halogen positioning (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) affect steric hindrance and reaction yields .

Functional Differences :

  • Solubility : 4-Bromobenzoic acid (0.69 mg/mL) is more soluble than boronic acids due to its carboxylic acid group enhancing hydrophilicity .
  • Synthetic Efficiency : Palladium-catalyzed methods for boronic acids (this compound analogs) achieve ~98% yield under optimized conditions, whereas A-FGO-catalyzed synthesis for 4-bromobenzoic acid derivatives emphasizes green chemistry and recyclable catalysts .

In contrast, 4-bromobenzoic acid derivatives are less likely to penetrate the BBB due to higher polarity .

Research Findings and Limitations

Key Findings :

  • Boronic acid analogs of this compound exhibit superior compatibility with palladium catalysts compared to brominated aromatics, enabling scalable pharmaceutical synthesis .
  • 4-Bromobenzoic acid derivatives, while less reactive in cross-coupling, excel in eco-friendly syntheses with reusable catalysts (e.g., A-FGO) .

Limitations :

  • Data for this compound is inferred; experimental validation is required for precise property assessment.
  • Contradictions in solubility predictions (e.g., XLOGP3 vs. WLOGP models) highlight the need for empirical measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD02968582
Reactant of Route 2
Reactant of Route 2
MFCD02968582

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.